molecular formula C11H14N6O2 B10912144 N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10912144
M. Wt: 262.27 g/mol
InChI Key: IGXDXHQDCUNCSN-UHFFFAOYSA-N
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Description

N~4~-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the aminocarbonyl and carboxamide groups, contributes to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods

For large-scale production, the synthesis process may be optimized to improve yield and reduce costs. Industrial methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is crucial to achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N~4~-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~4~-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific functional groups and pyrazole ring structure, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C11H14N6O2

Molecular Weight

262.27 g/mol

IUPAC Name

N-(5-carbamoyl-1-methylpyrazol-4-yl)-1,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C11H14N6O2/c1-6-7(4-13-16(6)2)11(19)15-8-5-14-17(3)9(8)10(12)18/h4-5H,1-3H3,(H2,12,18)(H,15,19)

InChI Key

IGXDXHQDCUNCSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(=O)NC2=C(N(N=C2)C)C(=O)N

Origin of Product

United States

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